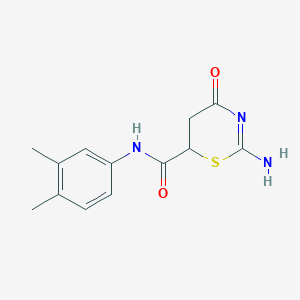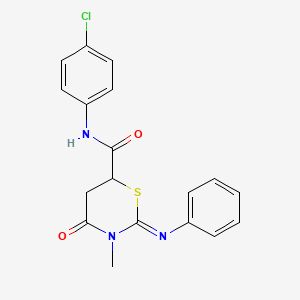
2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazine ring and the specific substituents on the phenyl ring contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Substitution on the Phenyl Ring: The dimethyl groups on the phenyl ring can be introduced through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazine ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazine ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-amino-N-phenyl-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-amino-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: Contains a single methyl group on the phenyl ring.
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide: Contains a methyl group at a different position on the phenyl ring.
Uniqueness
The presence of the 3,4-dimethylphenyl group in 2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide contributes to its unique chemical properties and potential biological activities. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C13H15N3O2S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
2-amino-N-(3,4-dimethylphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c1-7-3-4-9(5-8(7)2)15-12(18)10-6-11(17)16-13(14)19-10/h3-5,10H,6H2,1-2H3,(H,15,18)(H2,14,16,17) |
InChIキー |
NLWCCPZORQEJAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N=C(S2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625656.png)
![4-bromo-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11625660.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11625667.png)
![9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11625672.png)
![methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11625680.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625688.png)
![3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11625690.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11625691.png)

![(4E)-1-phenyl-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione](/img/structure/B11625703.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625708.png)
![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11625720.png)


